

# troubleshooting high background in DIG in situ hybridization

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Compound of Interest

Compound Name: Digoxigenin NHS ester

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# Technical Support Center: DIG In Situ Hybridization

Welcome to the technical support center for Digoxigenin (DIG) In Situ Hybridization (ISH). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you resolve common issues, particularly high background staining, in your experiments.

#### Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in DIG in situ hybridization?

High background can stem from several stages of the protocol. The most frequent causes include:

- Endogenous Enzyme Activity: Tissues like the kidney, intestine, and lymphoid tissue have high endogenous alkaline phosphatase (AP) activity, which can react with the color substrate, causing background staining.[1][2][3]
- Improper Fixation: Both under-fixation and over-fixation can lead to non-specific probe binding and increased background.[4][5]
- Probe Issues: Using too high a probe concentration, or a probe with many repetitive sequences, can increase non-specific binding.[4][6][7]

#### Troubleshooting & Optimization





- Insufficient Washing Stringency: Post-hybridization washes that are not stringent enough (e.g., temperature too low, salt concentration too high) will fail to remove non-specifically bound probes.[4][6][8]
- Non-specific Antibody Binding: The anti-DIG antibody can bind non-specifically to the tissue,
   often due to insufficient blocking or using too high an antibody concentration.[9][10]
- Over-development of Color Reaction: Allowing the colorimetric reaction to proceed for too long can lead to high background.[4][6]

Q2: I see background staining even on my negative control slide (no probe). What is the likely cause?

If a no-probe control shows background, the issue is not with the probe or hybridization steps. The problem lies in the detection phase. The most probable causes are endogenous alkaline phosphatase activity in your tissue or non-specific binding of the anti-DIG-AP antibody.[2][11] [12] You should first ensure your endogenous enzyme blocking step is effective and then optimize your antibody blocking and dilution.

Q3: How can I block endogenous alkaline phosphatase activity?

Several methods can be used to block endogenous AP:

- Levamisole: This is a common inhibitor of most forms of AP, except the intestinal type. It is typically added to the color development solution.[2][3][11]
- Mild Acid Pretreatment: Incubating tissue sections in a mild acid solution can inactivate endogenous AP without significantly affecting hybridization efficiency.
- Acetic Acid: For tissues with intestinal alkaline phosphatase, which is resistant to levamisole, an acetic acid wash can be used.[2]

Q4: My signal is weak, but my background is high. What should I adjust?

This common problem suggests that your hybridization conditions are not optimal and your detection steps are producing non-specific signals. Focus on increasing the stringency of your post-hybridization washes by increasing the temperature or decreasing the salt (SSC)



concentration to reduce the background.[6][7] At the same time, ensure your probe concentration is optimal and your tissue has been sufficiently permeabilized (e.g., with proteinase K) to allow the probe to access the target mRNA, which can help improve the specific signal.[4][13]

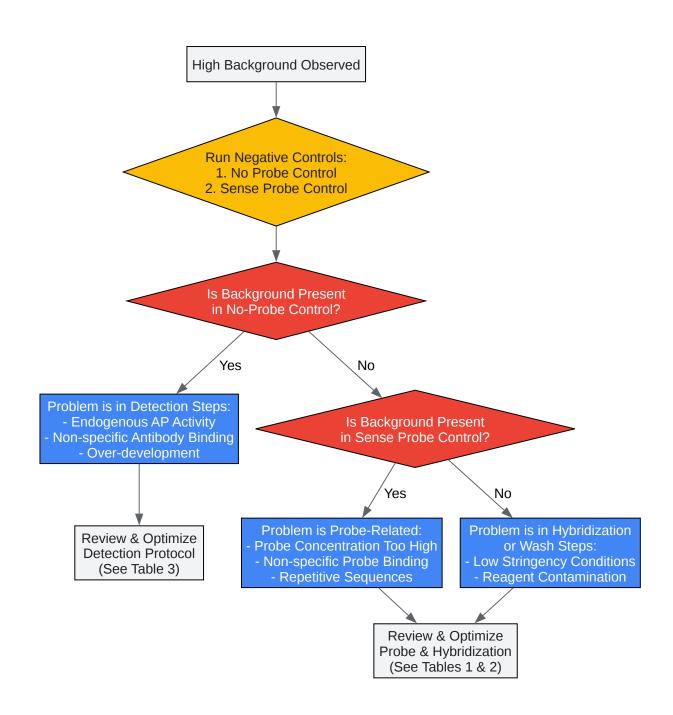
#### **Troubleshooting Guide: High Background**

Use the following diagrams and tables to systematically identify and resolve the source of high background in your DIG ISH experiments.

#### **Logical Troubleshooting Workflow**

This diagram outlines a decision-making process to help you pinpoint the stage of your experiment causing the high background.





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Caption: A decision tree to diagnose the source of high background.



**Table 1: Tissue Preparation and Pre-Hybridization** 

**Artifacts** 

Potential Cause	Recommended Solution & Optimization	Citations
Improper Fixation	Over-fixation can mask the target, while under-fixation can lead to poor tissue morphology and non-specific probe binding. Optimize fixation time based on tissue type and size. Use fresh fixative solutions.	[4][5]
Tissue Debris/Contaminants	Ensure slides are clean before use by washing with 70% ethanol. Use filtered pipette tips to avoid introducing debris.	[14]
Thick Sections	Aim for tissue sections of 3- 4µm for FFPE tissues to ensure proper probe penetration and reduce background.	[5]
Insufficient Permeabilization	Inadequate proteinase K digestion can reduce signal and increase the signal-to- noise ratio. Optimize proteinase K concentration and incubation time for your specific tissue type. Over- digestion can destroy morphology.	[4][13][15]
Endogenous AP Activity	Tissues like kidney, intestine, or those with many red blood cells have high endogenous AP. Block this activity before antibody incubation.	[1][2][11]



### **Table 2: Probe, Hybridization, and Washing Issues**



Potential Cause	Recommended Solution & Optimization	Citations
High Probe Concentration	Using too much probe is a common cause of background.  Titrate your probe to find the optimal concentration that gives a strong signal with low background.	[7]
Probe Contains Repetitive Sequences	If your probe contains elements like Alu or LINE, non- specific binding can occur. Add a blocker like COT-1 DNA to the hybridization buffer.	[4][6]
Low Hybridization Stringency	Hybridizing at too low a temperature can promote non-specific binding. Optimize the hybridization temperature based on your probe's characteristics (GC content, length).	[13][16][17]
Insufficient Post-Hybridization Washing	This is a critical step for removing non-specifically bound probes. Increase wash stringency by increasing temperature (e.g., 65-75°C), increasing wash duration, or decreasing salt concentration (SSC).	[4][6][7][18]
Degraded or Contaminated Reagents	Always use freshly prepared wash buffers and high-quality formamide, as degraded formamide can cause high background.	[5][19]



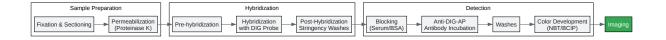
**Table 3: Antibody and Detection Step Issues** 

Potential Cause	Recommended Solution & Optimization	Citations
High Antibody Concentration	A high concentration of the anti-DIG-AP antibody can lead to non-specific binding. Optimize the antibody dilution; dilutions of 1:5,000 or even 1:10,000 can work well.	[10]
Inadequate Blocking	Non-specific protein binding sites must be blocked before adding the primary antibody. Incubate with a protein-based blocker like normal serum (from the same species as the secondary antibody) or a commercial blocking reagent.	[3][9][20]
Over-development of Color Reaction	Excessive incubation in the NBT/BCIP substrate will lead to high background. Monitor the color development under a microscope and stop the reaction by rinsing with distilled water as soon as background begins to appear.	[4][6][8]

## **Key Experimental Protocols**



#### **General DIG In Situ Hybridization Workflow**



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Caption: A simplified workflow for a typical DIG ISH experiment.

#### **Protocol: Blocking Endogenous Alkaline Phosphatase**

This step is crucial for tissues like kidney, spleen, intestine, and bone marrow and should be performed before the antibody blocking step.[2]

- After post-hybridization washes, wash the slides 2x for 10 minutes each in the pre-staining buffer (e.g., 100 mM Tris pH 9.5, 100 mM NaCl, 10 mM MgCl2).[15]
- For most tissues: Prepare your NBT/BCIP color development solution containing an AP inhibitor like Levamisole at a final concentration of 2 mM.[11]
- For intestinal tissue: Levamisole is not effective against intestinal AP.[2] Before the prestaining buffer washes, immerse slides in ice-cold 20% (v/v) acetic acid for 20 seconds, followed by rinses in distilled water.[15]
- Alternatively, a mild acid pretreatment of the tissue sections can be performed earlier in the protocol to inactivate endogenous AP.[1]

# Protocol: Optimizing Post-Hybridization Stringency Washes

The goal is to wash away non-specifically bound probes while retaining specifically bound probes. This is achieved by manipulating temperature and salt concentration.[15][18]



- After hybridization, gently remove the coverslip by soaking the slide in a low-stringency buffer like 5X SSC at room temperature.
- Perform a high-stringency wash in a solution of 1X SSC / 50% Formamide for 30 minutes at 65°C.[20] The temperature is critical and may need to be optimized (e.g., 65-75°C).[6][8]
- Follow with a series of washes in decreasing salt concentrations at the same high temperature. For example:
  - Wash in 2X SSC for 20 minutes at 65°C.[20]
  - Wash twice in 0.2X SSC for 20 minutes each at 65°C.[20]
- Finally, bring the slides back to room temperature in a buffer like MABT or TBST before proceeding to the blocking step.[20]

#### **Protocol: Antibody Incubation and Blocking**

This protocol aims to minimize non-specific binding of the anti-DIG antibody.

- Wash slides in a suitable buffer (e.g., MABT) twice for 5 minutes at room temperature.[20]
- Apply a protein blocking solution. A common choice is 20% heat-inactivated sheep serum and 2% blocking reagent in MABT.[20] Other options include using 1-5% normal serum from the same species as your labeled secondary antibody.[9] Incubate for at least 1 hour at room temperature in a humidified chamber.
- Drain off the blocking solution without washing.
- Incubate with the anti-DIG-AP antibody diluted in a buffer containing a lower concentration of the blocking agent (e.g., 5% sheep serum in MABT). The optimal dilution must be determined empirically but often ranges from 1:2500 to 1:10000.[10][20] Incubate overnight at 4°C in a humidified chamber.[20]
- Wash the slides extensively the next day (e.g., 3 times for 5 minutes each in MABT) before
  proceeding to the color development step.[20]



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